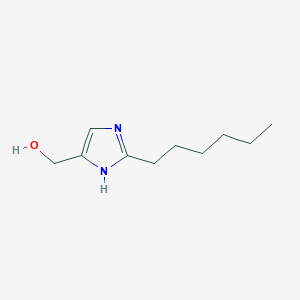

(2-hexyl-1H-imidazol-5-yl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

189393-92-8 |

|---|---|

Molecular Formula |

C10H18N2O |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

(2-hexyl-1H-imidazol-5-yl)methanol |

InChI |

InChI=1S/C10H18N2O/c1-2-3-4-5-6-10-11-7-9(8-13)12-10/h7,13H,2-6,8H2,1H3,(H,11,12) |

InChI Key |

RHBNFKBHIGCMDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=NC=C(N1)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Hexyl 1h Imidazol 5 Yl Methanol

Retrosynthetic Analysis for (2-hexyl-1H-imidazol-5-yl)methanol

A retrosynthetic analysis of this compound reveals several potential disconnection points. The primary disconnection involves breaking the bonds of the imidazole (B134444) ring. This suggests that the imidazole core can be constructed from simpler acyclic precursors. Key disconnections can be made between the N1-C2 and C4-C5 bonds, or between the N1-C5 and C2-N3 bonds, leading back to components like an amidine (or its precursor), an α-halo- or α-hydroxyketone, and an aldehyde.

Another strategic disconnection is at the C5 position, cleaving the bond between the imidazole ring and the hydroxymethyl group. This approach suggests the formation of a 2-hexyl-1H-imidazole intermediate, which can then be functionalized at the C5 position. This functionalization could be achieved through formylation followed by reduction.

Finally, the hexyl group at the C2 position can be disconnected, leading to a 2-unsubstituted imidazole derivative. This would require a subsequent C-H activation or a coupling reaction to introduce the hexyl group, a more advanced and less common approach for this specific target.

Established Synthetic Pathways to this compound and Analogues

The synthesis of imidazole derivatives has been extensively studied, leading to several well-established methods that can be adapted for the preparation of this compound.

Multi-Step Synthesis Approaches from Commercial Precursors

A common and versatile approach to synthesizing substituted imidazoles is through multi-step reaction sequences starting from readily available commercial precursors. researchgate.net These methods offer good control over the substitution pattern of the final product. One of the most classic methods is the Debus synthesis, first reported in 1858, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849). pharmaguideline.com

For the target molecule, a plausible multi-step synthesis could involve:

Formation of an α-dicarbonyl equivalent: This could be derived from heptanal (B48729).

Condensation: Reaction of the α-dicarbonyl species with an appropriate aldehyde and an ammonia source to form the imidazole ring.

Functionalization/Modification: Introduction or modification of the C5-methanol group if not already present from the starting materials.

Another established route is the Radziszewski synthesis, which utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia. pharmaguideline.com In the context of this compound, this could involve the reaction of a protected 1,2-dicarbonyl compound with heptanal and ammonia, followed by deprotection and functional group manipulation.

The Marckwald synthesis offers another pathway, typically involving the reaction of an α-aminoketone with a cyanate (B1221674) or a related reagent. pharmaguideline.com This method is particularly useful for preparing 2-mercaptoimidazoles, which can then be further modified.

One-Pot Reaction Strategies for Imidazole-Methanol Derivatives

One-pot syntheses have gained significant traction due to their efficiency, reduced waste, and simplified procedures. asianpubs.orgresearchgate.net Several one-pot methods for the synthesis of substituted imidazoles have been developed and could be applied to the synthesis of this compound and its analogs.

These strategies often involve the condensation of multiple components in a single reaction vessel. For instance, a three-component reaction of a 1,2-diketone, an aldehyde, and ammonium (B1175870) acetate (B1210297) is a widely used method for preparing 2,4,5-trisubstituted imidazoles. lookchem.comnih.gov To synthesize the target molecule, a strategy could involve using a protected form of a C5-hydroxymethyl substituted 1,2-dicarbonyl compound.

Microwave-assisted one-pot syntheses have also been shown to be effective for the rapid and efficient production of imidazole derivatives. nih.gov These methods often lead to higher yields and shorter reaction times compared to conventional heating.

| One-Pot Strategy | Components | Advantages | Potential for this compound |

| Three-component reaction | 1,2-Diketone, Aldehyde, Ammonium Acetate lookchem.comnih.gov | High atom economy, operational simplicity. lookchem.com | Requires a C5-functionalized diketone. |

| Four-component reaction | α-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate organic-chemistry.org | High diversity of products. | Adaptable by choosing appropriate starting materials. |

| Ultrasound-assisted synthesis | Benzoin/Benzil, Aldehyde, Ammonium Acetate nih.gov | Reduced reaction times, increased yields. nih.gov | Applicable with a suitable benzoin/benzil analog. |

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. bohrium.comias.ac.in For imidazole synthesis, this translates to the use of environmentally benign solvents (like water or ethanol), catalyst-free conditions, and energy-efficient methods such as microwave or ultrasound irradiation. bohrium.comresearchgate.net

Solvent-free reactions, where the reactants are ground together, represent a particularly green approach, minimizing waste and often leading to high yields. asianpubs.orgresearchgate.net The use of reusable catalysts, such as zeolites, is another key aspect of green imidazole synthesis. nih.gov

Developing a green synthesis for this compound would involve selecting starting materials and reaction conditions that align with these principles. For example, a one-pot, catalyst-free synthesis in a green solvent or under solvent-free conditions would be an ideal approach.

Novel Synthetic Strategies and Methodological Advancements

Research into imidazole synthesis continues to produce novel and more efficient methods. These advancements often focus on expanding the substrate scope, improving reaction conditions, and exploring new catalytic systems.

Exploration of Alternative Starting Materials and Reagents

Recent research has explored the use of less conventional starting materials for imidazole synthesis, moving beyond the classic dicarbonyl compounds and aldehydes.

From Vinyl Azides: Metal-free, multicomponent reactions of vinyl azides, aromatic aldehydes, and aromatic amines have been developed to produce 1,2,5-trisubstituted imidazoles. organic-chemistry.org

From α-Amido Sulfones: The reaction of aldehydes with α-amido sulfones has been shown to be a viable route to substituted imidazoles.

From Alkenes: A reaction between alkenes, carbon monoxide, and ammonia can lead to the formation of imidazole derivatives. pharmaguideline.com

Using Hypervalent Iodine(III) Reagents: A hypervalent iodine(III)-promoted cyclization of imidazoles with alkenes has been reported for the synthesis of tricyclic imidazoles, demonstrating the utility of these reagents in imidazole chemistry. acs.org

Optimization of Reaction Conditions and Yield

The formation of the imidazole ring itself can be achieved through various methods, such as the cyclocondensation of glyoxal (B1671930) derivatives with amines under acidic conditions. The yield for the N-alkylation step in a related synthesis was reported to be in the range of 70-85% after purification. The reduction of a corresponding ester, such as ethyl 1-methylimidazole-5-carboxylate to (1-methyl-1H-imidazol-5-yl)methanol using lithium aluminum hydride, has been reported with a yield of 73%. chemicalbook.com Such a reduction could be a key step in the synthesis of this compound from a carboxylate precursor.

A general protocol for the synthesis of trisubstituted imidazoles has been developed using an iodine/DMSO system for the oxidation of internal alkynes, which is described as a simple, efficient, and eco-friendly method. researchgate.net Another approach involves the Cs2CO3-promoted annulation of amidoximes with terminal alkynes in DMSO, providing a transition-metal-free and ligand-free synthesis of 2,4-disubstituted imidazoles in good yields. researchgate.net These modern synthetic methods could potentially be adapted and optimized for the production of this compound.

Derivatization Strategies for this compound

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These derivatization strategies primarily target the hydroxymethyl group, the imidazole ring, and the imidazole nitrogen.

Modification of the Hydroxymethyl Group

The hydroxymethyl group at the C-5 position of the imidazole ring is a versatile functional handle for further chemical transformations. A common modification is its conversion to other functional groups. For example, the alcohol can be converted to a more reactive leaving group, such as a halide. The treatment of (1-methyl-1H-imidazol-4-yl)-methanol with thionyl chloride has been shown to effectively replace the hydroxyl group with a chlorine atom, yielding 5-chloromethyl-1-methyl-1H-imidazole hydrochloride in high yield (83%). chemicalbook.com This transformation opens up possibilities for subsequent nucleophilic substitution reactions to introduce a variety of other functionalities.

Substitution on the Imidazole Ring (excluding C-5)

The imidazole ring can undergo substitution reactions at the C-2 and C-4 positions. The electronic properties of the imidazole ring, which is electron-rich, generally favor electrophilic substitution, although the regioselectivity can be influenced by the existing substituents. nih.gov

One example of a substitution at the C-2 position is the introduction of a methanesulfonyl group. This is typically achieved by reacting the imidazole derivative with methanesulfonyl chloride in the presence of a base like triethylamine. Such a group acts as a strong electron-withdrawing substituent, which can significantly alter the electronic properties and reactivity of the imidazole ring.

Halogenation is another common substitution reaction on the imidazole ring. For instance, imidazoles can be selectively monobrominated at position 5 with N-bromosuccinimide (NBS). youtube.com While the prompt excludes C-5 substitution, similar strategies could potentially be adapted for substitution at other positions under different reaction conditions. The introduction of a halogen atom provides a useful handle for further cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. clockss.org

N-Substitution of the Imidazole Nitrogen

The nitrogen atom at the N-1 position of the imidazole ring possesses a lone pair of electrons and can be readily alkylated or acylated. chegg.com This N-substitution is a common strategy to introduce various substituents, which can modulate the biological activity and physicochemical properties of the resulting compounds.

Alkylation is typically performed using an alkyl halide, such as 1-bromohexane, in the presence of a base like potassium carbonate and a polar aprotic solvent like DMF. This reaction proceeds via an SN2 mechanism where the deprotonated imidazolide (B1226674) ion acts as a nucleophile. The regioselectivity of N-alkylation can sometimes be controlled by the reaction conditions, including the choice of base and solvent. youtube.com For example, under neutral or acidic conditions, 4-nitroimidazole (B12731) is primarily alkylated at the nitrogen atom closer to the nitro group, while under alkaline conditions, the other regioisomer becomes predominant. youtube.com

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of this compound and its synthetic intermediates are critical steps to obtain the desired compound with high purity. The choice of purification technique depends on the physical and chemical properties of the compounds, such as polarity, solubility, and volatility.

Column Chromatography is a widely used technique for the purification of imidazole derivatives. Silica gel is a common stationary phase, and a gradient of solvents, such as ethyl acetate and hexane, is often used as the mobile phase to separate the desired product from unreacted starting materials and byproducts.

Recrystallization is another effective method for purifying solid compounds. The crude product is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol/water) at an elevated temperature, and then the solution is cooled down slowly to allow the formation of pure crystals.

Filtration is used to collect solid products after precipitation or recrystallization. mdpi.com The collected solid is typically washed with a cold solvent to remove any remaining impurities. mdpi.com

Extraction with a suitable solvent is often employed to isolate the product from the reaction mixture, especially after aqueous work-up. mdpi.com The organic layers are then combined, dried over an anhydrous salt like sodium sulfate, and the solvent is removed by rotary evaporation. mdpi.com

Vacuum distillation can be used to purify liquid products that are thermally stable.

The purity of the final product and intermediates is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. mdpi.com

Advanced Structural Characterization and Spectroscopic Analysis of 2 Hexyl 1h Imidazol 5 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For (2-hexyl-1H-imidazol-5-yl)methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques would be employed for a comprehensive structural assignment.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The expected chemical shifts for the protons of this compound are predicted based on the analysis of similar structures.

The spectrum would likely exhibit a singlet for the imidazole (B134444) C4-H proton, typically found in the aromatic region. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would appear as a singlet, while the protons of the hexyl chain would present as a series of multiplets, with the terminal methyl group appearing as a triplet. The NH proton of the imidazole ring would likely appear as a broad singlet, and its chemical shift could be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Imidazole NH | Variable (Broad) | s (br) | 1H |

| Imidazole C4-H | ~7.0-7.5 | s | 1H |

| -CH₂OH | ~4.5-4.8 | s | 2H |

| α-CH₂ (hexyl) | ~2.6-2.8 | t | 2H |

| β-CH₂ (hexyl) | ~1.6-1.8 | quint | 2H |

| γ, δ, ε-CH₂ (hexyl) | ~1.2-1.4 | m | 6H |

| -CH₃ (hexyl) | ~0.8-0.9 | t | 3H |

| -OH | Variable (Broad) | s (br) | 1H |

Note: Predicted values are based on typical chemical shifts for similar imidazole and alkyl functionalities. Actual experimental values may vary.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum reveals the different carbon environments within the molecule. For this compound, distinct signals would be expected for each carbon atom in the imidazole ring, the hydroxymethyl group, and the hexyl chain. The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are particularly diagnostic.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Imidazole C2 | ~150-155 |

| Imidazole C4 | ~120-125 |

| Imidazole C5 | ~130-135 |

| -CH₂OH | ~55-60 |

| α-CH₂ (hexyl) | ~28-32 |

| β-CH₂ (hexyl) | ~29-33 |

| γ-CH₂ (hexyl) | ~25-29 |

| δ-CH₂ (hexyl) | ~22-26 |

| ε-CH₂ (hexyl) | ~31-35 |

| -CH₃ (hexyl) | ~13-15 |

Note: Predicted values are based on typical chemical shifts for similar imidazole and alkyl functionalities. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, it would confirm the connectivity within the hexyl chain by showing cross-peaks between adjacent methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the chemical shift of the proton attached to it. For example, the signal for the C4 carbon would show a cross-peak with the C4-H proton. bldpharm.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for connecting different parts of the molecule. For example, HMBC would show correlations between the α-CH₂ protons of the hexyl group and the C2 carbon of the imidazole ring, as well as between the -CH₂OH protons and the C4 and C5 carbons of the imidazole ring, thus confirming the substitution pattern. bldpharm.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. For C₁₀H₁₈N₂O, the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 183.1548.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. The fragmentation of this compound would likely proceed through several characteristic pathways.

Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). For imidazole-containing compounds, fragmentation often involves cleavage of the substituents from the imidazole ring.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z of Fragment Ion | Proposed Fragment Structure/Loss |

| 165 | [M - H₂O]⁺ |

| 152 | [M - CH₂OH]⁺ |

| 125 | [M - C₄H₉]⁺ (loss of butyl radical from hexyl chain) |

| 97 | Imidazole ring fragment |

| 81 | Imidazole ring fragment |

Note: These are predicted fragmentation patterns based on the general behavior of similar compounds in mass spectrometry.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by probing its molecular vibrations. bldpharm.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum is expected to exhibit several key absorption bands that confirm the presence of the hydroxyl, imidazole, and hexyl moieties.

The O-H stretching vibration of the primary alcohol group is anticipated to appear as a broad and strong band in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. nist.gov The N-H stretching vibration of the imidazole ring is also expected in a similar region, typically around 3150-3050 cm⁻¹, often appearing as a sharp to medium band. The aliphatic C-H stretching vibrations of the hexyl group will be prominent in the 2850-2960 cm⁻¹ range. mdpi.com

The imidazole ring itself presents a series of characteristic vibrations. The C=N and C=C stretching vibrations within the ring are expected to produce strong bands in the 1500-1680 cm⁻¹ region. The C-N stretching vibrations will likely appear in the 1250-1350 cm⁻¹ range. The C-O stretching of the primary alcohol is typically observed as a strong band between 1000 and 1260 cm⁻¹. researchgate.net

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3200-3600 | Strong, Broad | O-H Stretch | Alcohol |

| 3150-3050 | Medium, Sharp | N-H Stretch | Imidazole |

| 2850-2960 | Strong | C-H Stretch | Hexyl Group |

| 1500-1680 | Strong | C=N, C=C Stretch | Imidazole Ring |

| 1250-1350 | Medium | C-N Stretch | Imidazole Ring |

| 1000-1260 | Strong | C-O Stretch | Primary Alcohol |

Note: The values in this table are predicted based on the typical ranges for the specified functional groups and have not been experimentally determined for this compound.

Raman spectroscopy provides complementary information to IR spectroscopy by detecting inelastic scattering of monochromatic light. bldpharm.com While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of the molecule.

For this compound, the symmetric vibrations of the imidazole ring are expected to be particularly Raman active. The C=C and C=N ring stretching modes would likely produce strong signals in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the hexyl group and the imidazole ring will also be visible in the 2800-3100 cm⁻¹ range. The C-C stretching vibrations of the alkyl chain are expected to appear in the 800-1200 cm⁻¹ region. Unlike in IR spectroscopy, the O-H stretching vibration in Raman is typically a weak band.

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2800-3100 | Strong | C-H Stretch | Hexyl Group, Imidazole |

| 1400-1600 | Strong | C=C, C=N Ring Stretch | Imidazole Ring |

| 1200-1400 | Medium | Ring Breathing | Imidazole Ring |

| 800-1200 | Medium | C-C Stretch | Hexyl Group |

Note: The values in this table are predicted based on typical Raman shifts for the specified functional groups and have not been experimentally determined for this compound.

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption Characteristics

UV-Visible spectroscopy probes the electronic transitions within a molecule. The imidazole ring is the primary chromophore in this compound. Imidazole itself exhibits a characteristic absorption peak in the UV region. For instance, in an aqueous solution, imidazole shows an absorption maximum (λmax) around 209 nm, which is attributed to a π→π* electronic transition. mdpi.com

The substituents on the imidazole ring, namely the hexyl and hydroxymethyl groups, are expected to have a modest influence on the position of the absorption maximum. Alkyl groups typically cause a small bathochromic (red) shift. Therefore, the λmax for this compound is predicted to be slightly higher than that of unsubstituted imidazole. The absorption characteristics can also be influenced by the solvent polarity. researchgate.net In a study of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, absorption bands were observed in the 340-470 nm range, which are due to the extended conjugation. researchgate.net For this compound, with less conjugation, the absorption is expected in the lower UV range.

Table 3: Predicted UV-Visible Absorption for this compound

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Ethanol/Methanol (B129727) | ~210 - 220 | π→π* |

Note: The value in this table is an estimation based on the known absorption of imidazole and the expected effect of alkyl substitution. It has not been experimentally determined for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing. iosrjournals.org

Table 4: Potential Information from X-ray Crystallography of this compound

| Parameter | Information Provided |

| Unit Cell Dimensions | Dimensions and angles of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the asymmetric unit. |

| Bond Lengths & Angles | Accurate measurements of intramolecular geometry. |

| Intermolecular Interactions | Details of hydrogen bonding and van der Waals forces. |

Note: This table lists the type of data that would be obtained from an X-ray crystallographic study. No such experimental data is currently available for this compound.

Chiroptical Spectroscopy (if applicable to chiral forms)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. The compound this compound is not inherently chiral as it does not possess a stereocenter in its ground state.

Chirality could be introduced into this system through synthetic modification, such as the introduction of a chiral center on the hexyl chain or by derivatization of the methanol group with a chiral auxiliary. In such a case, chiroptical spectroscopy would be a critical tool for determining the absolute configuration and studying the conformational properties of the resulting stereoisomers. However, as the parent compound is achiral, and there are no reports of its chiral derivatives being synthesized or studied, chiroptical spectroscopy is not currently applicable.

Theoretical and Computational Investigations of 2 Hexyl 1h Imidazol 5 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like (2-hexyl-1H-imidazol-5-yl)methanol. These methods can elucidate electronic structure, conformational preferences, and spectroscopic characteristics.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of an imidazole (B134444) derivative is crucial in determining its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier molecular orbitals that dictate how the molecule interacts with other species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of a molecule's chemical stability; a larger gap generally implies greater stability and lower reactivity. irjweb.com

For imidazole derivatives, the HOMO is typically a π-orbital distributed over the imidazole ring, while the LUMO is a π* anti-bonding orbital. The substitution on the imidazole ring influences the energies of these orbitals. For instance, the introduction of an alkyl group at the C2 position is expected to have an electron-donating effect, which would raise the energy of the HOMO and slightly alter the LUMO energy.

To illustrate the effect of alkyl substitution on the electronic properties of the imidazole ring, the HOMO and LUMO energies for imidazole and 2-methylimidazole (B133640) are presented below. These values, obtained from computational studies, show that the presence of a methyl group at the C2 position decreases the HOMO-LUMO gap, suggesting an increase in reactivity compared to the unsubstituted imidazole. researchgate.net A similar trend would be expected for the larger hexyl group in this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Imidazole | -6.12 | 1.98 | 8.10 |

| 2-Methylimidazole | -5.98 | 2.05 | 8.03 |

| Data sourced from computational studies on imidazole and 2-methylimidazole and may vary based on the level of theory and basis set used. researchgate.net |

Conformational Analysis and Energetic Profiles

The conformational landscape of this compound is primarily determined by the rotation around the single bonds of the hexyl chain and the bond connecting the methanol (B129727) group to the imidazole ring. The hexyl group, being a flexible alkyl chain, can adopt numerous conformations. The most stable conformer will be the one that minimizes steric hindrance and other non-bonded interactions.

A full conformational analysis would involve scanning the potential energy surface by systematically rotating the dihedral angles of the hexyl chain. While specific data for this compound is not available, studies on other long-chain alkyl-substituted heterocyclic compounds indicate that the extended, anti-periplanar conformation of the alkyl chain is often the lowest in energy in the gas phase. However, in solution, the conformational preferences can be influenced by solvent interactions.

The rotation of the hydroxymethyl (-CH₂OH) group at the C5 position also contributes to the conformational diversity. The orientation of this group will be influenced by potential hydrogen bonding interactions with the nitrogen atoms of the imidazole ring.

A representative energetic profile would show the relative energies of different conformers. For a flexible molecule like this compound, there would likely be several low-energy conformers separated by small energy barriers.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, with a good degree of accuracy. These predictions are valuable for confirming the structure of synthesized compounds.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the protons of the imidazole ring, the methylene (B1212753) protons of the methanol group, and the various protons of the hexyl chain. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. For instance, in related imidazole derivatives, the protons of the imidazole ring typically appear in the aromatic region of the ¹H NMR spectrum. nih.gov

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies. For this compound, characteristic IR bands would be expected for the O-H stretch of the methanol group, the N-H stretch of the imidazole ring, C-H stretches of the alkyl chain, and C=N and C-N stretches of the imidazole ring. For example, in a similar compound, 1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate (B1210297), the C=N stretching vibration is observed in the IR spectrum. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to study the interactions of small molecules with biological macromolecules, such as proteins and enzymes. These methods are instrumental in drug discovery and design.

Ligand-Protein Interaction Modeling with Relevant Biological Targets

For this compound, the hexyl group provides a significant hydrophobic component that could favor binding to proteins with hydrophobic pockets. The methanol group and the imidazole ring can form hydrogen bonds with amino acid residues in the binding site.

While specific docking studies on this compound are not reported, studies on other imidazole-containing compounds have identified them as inhibitors of various enzymes, including carbonic anhydrase and certain kinases. nih.gov A typical molecular docking study would involve preparing the 3D structure of the ligand and the target protein, defining a binding site, and then using a scoring function to predict the most favorable binding pose and estimate the binding affinity.

Conformational Behavior in Solvent and Binding Sites

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in a solvent or within a protein's binding site. An MD simulation tracks the movements of atoms over time, allowing for the study of conformational changes, solvent effects, and the stability of ligand-protein complexes.

In an aqueous solvent, the hydrophobic hexyl chain of this compound would likely influence its solvation and aggregation properties. The polar imidazole and methanol moieties would interact favorably with water molecules.

When bound to a protein, MD simulations can reveal how the ligand adapts its conformation to fit the binding site and can help to identify key interactions that stabilize the complex. These simulations can also provide a more detailed picture of the binding thermodynamics by calculating the free energy of binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational Aspects)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or property-based features of a series of compounds with their biological activities. For this compound, a QSAR model would be invaluable for predicting its potential biological efficacy and for guiding the design of more potent analogues.

The development of a QSAR model for this compound would theoretically involve the following steps:

Data Set Selection: A series of imidazole derivatives with structurally similar features to this compound and their experimentally determined biological activities (e.g., inhibitory concentrations like IC50) would be compiled. This data set would be divided into a training set, for building the model, and a test set, for validating its predictive power.

Molecular Descriptor Calculation: For each molecule in the data set, including this compound, a wide range of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure and properties, such as:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometrical descriptors: These relate to the 3D shape and size of the molecule.

Electronic descriptors: These include properties like partial charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO).

Physicochemical descriptors: These include properties like hydrophobicity (logP) and molar refractivity.

Model Development and Validation: Using statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), a mathematical equation is generated that links the molecular descriptors to the biological activity. nih.gov The robustness and predictive capability of the resulting QSAR model are then rigorously assessed through internal and external validation techniques. nih.govnih.gov

Hypothetical QSAR Data Table for Imidazole Derivatives

To illustrate the type of data used in a QSAR study, the following hypothetical table presents a selection of descriptors and a theoretical activity value for this compound and related compounds.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (pIC50) |

| This compound | 196.29 | 2.5 | 45.3 | 5.8 |

| (2-phenyl-1H-imidazol-5-yl)methanol | 174.20 | 1.8 | 45.3 | 6.2 |

| (1H-imidazol-2-yl)methanol | 98.10 | -0.5 | 45.3 | 4.5 |

This table is for illustrative purposes only. The predicted activity values are hypothetical.

Studies on various imidazole derivatives have demonstrated the utility of QSAR in understanding their biological activities, such as their roles as farnesyltransferase inhibitors or antifungal agents. nih.govbldpharm.com These studies often reveal the importance of specific steric, electronic, and hydrophobic features for the observed activity, insights that could be extrapolated to the design of novel compounds based on the this compound scaffold. nih.gov

DFT Computational Analysis of Reaction Mechanisms in Synthesis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is particularly useful for elucidating reaction mechanisms, predicting reaction energies, and identifying stable intermediates and transition states. A DFT analysis of the synthesis of this compound would provide fundamental insights into its formation.

A common route for imidazole synthesis is the Debus-Radziszewski reaction or similar multicomponent reactions. ambeed.com A DFT study of the synthesis of this compound would typically involve:

Reactant and Product Optimization: The 3D geometries of the reactants (e.g., heptanal (B48729), a dicarbonyl compound, and ammonia), intermediates, transition states, and the final product, this compound, would be optimized to find their lowest energy conformations. This is often done using a specific functional and basis set, for example, B3LYP/6-311G(d,p). mdpi.com

Transition State Searching: The transition state structures for each step of the proposed reaction mechanism would be located. These represent the highest energy point along the reaction coordinate for a particular elementary step.

Energy Profile Calculation: The energies of all optimized structures (reactants, intermediates, transition states, and products) would be calculated to construct a reaction energy profile. This profile helps to identify the rate-determining step of the reaction, which is the step with the highest activation energy barrier.

Vibrational Frequency Analysis: The calculation of vibrational frequencies confirms that the optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states).

Hypothetical DFT Energy Data for a Synthesis Step

The following table provides a hypothetical example of the kind of energy data that would be generated from a DFT study of a single step in the synthesis of this compound.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State | +25.3 | +24.8 |

| Intermediate | -5.7 | -6.1 |

This table is for illustrative purposes only. The energy values are hypothetical.

Computational studies on the formation and reactions of other imidazole compounds have successfully elucidated their reaction pathways. researchgate.net For instance, DFT has been used to study the mechanism of methanol synthesis on various catalysts and the formation of imidazoles in atmospheric chemistry. nih.govresearchgate.net Such studies provide a blueprint for how DFT could be applied to understand the specific synthetic route to this compound, potentially leading to the optimization of reaction conditions for improved yield and purity.

Mechanistic Investigations of Biological Activity of 2 Hexyl 1h Imidazol 5 Yl Methanol and Its Derivatives Excluding Clinical Human Data

In Vitro Cellular and Biochemical Target Identification

In vitro studies are fundamental in identifying the molecular targets and cellular pathways affected by a compound. For imidazole (B134444) derivatives, these studies have revealed a broad range of biological activities, from enzyme inhibition to the modulation of critical cellular signaling cascades.

While specific enzymatic inhibition or activation data for (2-hexyl-1H-imidazol-5-yl)methanol is not extensively documented in publicly available literature, research on related imidazole derivatives has demonstrated significant interactions with several key enzymes.

Acetylcholinesterase (AChE): The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. mdpi.comwjpsonline.com Various imidazole derivatives have been investigated as potential AChE inhibitors. mdpi.comresearchgate.netnih.gov Studies have shown that the imidazole scaffold can serve as a core for the design of potent AChE inhibitors, with some derivatives exhibiting inhibitory activity in the micromolar range. mdpi.com The mechanism of inhibition is often competitive and irreversible, highlighting the potential for long-lasting effects. researchgate.net

LpxC: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is an essential enzyme in the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. researchgate.net Inhibition of LpxC is a promising strategy for the development of new antibiotics. researchgate.netspringerprofessional.de Certain imidazole-containing compounds, particularly those with a 2-(1-S-hydroxyethyl) imidazole moiety, have been identified as potent LpxC inhibitors with low nanomolar activity. nih.gov These inhibitors are designed to bind to the active site of the enzyme, disrupting its function and leading to bacterial cell death. researchgate.netnih.gov

Insulin-Degrading Enzyme (IDE): Insulin-degrading enzyme is a zinc metalloprotease involved in the clearance of insulin (B600854) and other amyloidogenic peptides, making it a target for both diabetes and Alzheimer's disease research. Imidazole-derived compounds have been discovered that can modulate the activity of IDE. These modulators can exhibit substrate-dependent effects, selectively inhibiting the degradation of amyloid-beta over insulin. Co-crystallization studies have revealed that these compounds can bind to both the exosite and the catalytic site of the enzyme, providing a basis for their modulatory effects.

Table 1: Enzyme Inhibition by Imidazole Derivatives

| Enzyme Target | Imidazole Derivative Class | Observed Effect | Potential Therapeutic Application |

| Acetylcholinesterase (AChE) | Various substituted imidazoles | Competitive and irreversible inhibition | Alzheimer's Disease |

| LpxC | 2-(1-S-hydroxyethyl) imidazoles | Potent inhibition | Gram-negative bacterial infections |

| Insulin-Degrading Enzyme (IDE) | Imidazole-derived acetic acids | Substrate-dependent modulation | Diabetes, Alzheimer's Disease |

Direct evidence for the modulation of cellular pathways by this compound is limited. However, the broader family of imidazole derivatives has been shown to influence several key signaling cascades. For instance, some imidazole compounds are known to interfere with bacterial DNA replication and cell wall synthesis. mdpi.com In the context of cancer, imidazole derivatives have been suggested to inhibit cancer cell proliferation by interfering with DNA replication and repair, ultimately leading to apoptosis. mdpi.com

The diverse biological activities reported for imidazole derivatives, such as anti-inflammatory and anticancer effects, strongly suggest their interaction with fundamental cellular signaling pathways. researchgate.netnih.gov These may include pathways related to cell survival, proliferation, and inflammation, such as the MAPK and PKC signaling pathways. nih.gov However, detailed mechanistic studies for specific imidazole derivatives are often lacking.

In Vivo Preclinical Model Studies (Non-Human Organisms)

Preclinical in vivo studies are essential to understand the physiological effects and therapeutic potential of a compound in a living organism.

There is no specific information available on the pharmacodynamic profiling of this compound in animal models. Research on other imidazole derivatives has shown a wide range of in vivo activities, including antimicrobial, antifungal, and anticancer effects. researchgate.net For example, some imidazole-based LpxC inhibitors have demonstrated efficacy in mouse models of bacterial infection.

Detailed mechanistic studies in model systems for this compound have not been reported. For the broader class of imidazole derivatives, in vivo studies have helped to confirm the mechanisms of action proposed from in vitro data. For instance, the antibacterial effects of LpxC-inhibiting imidazoles in animal models support the proposed mechanism of disrupting bacterial outer membrane synthesis. Similarly, the anti-tumor effects of certain imidazole derivatives in animal models are consistent with their observed in vitro effects on cancer cell proliferation and apoptosis.

Structure-Activity Relationship (SAR) Studies (Experimental Aspects)

The biological activity of imidazole derivatives is intricately linked to their structural features. Experimental SAR studies, while not extensively focused on this compound itself, provide valuable insights into how modifications of the imidazole core influence activity. The key determinants of activity often revolve around the nature and position of substituents on the imidazole ring.

For many biologically active imidazoles, the substituent at the 2-position plays a crucial role in determining specificity and potency. The lipophilicity of this substituent is a significant factor. In the case of this compound, the hexyl group imparts a considerable degree of lipophilicity, which can influence its interaction with biological targets, such as cell membranes or the active sites of enzymes. Studies on other 2-substituted imidazoles have shown that varying the length and branching of the alkyl chain can modulate activity, suggesting that an optimal lipophilicity is often required for maximal effect.

The presence of a methanol (B129727) group at the 5-position introduces a polar, hydrogen-bonding capable moiety. This feature can be critical for anchoring the molecule within a biological target's binding site through hydrogen bond interactions. The interplay between the lipophilic 2-hexyl group and the hydrophilic 5-methanol group likely creates an amphipathic character that dictates the compound's pharmacokinetic and pharmacodynamic properties.

Furthermore, the nitrogen atoms within the imidazole ring are fundamental to its biological activity. The lone pair of electrons on the N-3 nitrogen allows it to act as a hydrogen bond acceptor or to coordinate with metal ions, a key feature in the mechanism of action of many imidazole-based drugs, particularly antifungal agents that target metalloenzymes. mdpi.com The N-1 nitrogen, when unsubstituted, can act as a hydrogen bond donor.

While specific experimental data on a series of 2-alkyl-5-hydroxymethylimidazoles is limited in publicly available literature, general SAR principles for antifungal imidazoles can be extrapolated. For instance, research on other antifungal imidazoles has demonstrated that electron-withdrawing groups on the imidazole ring can enhance activity. chemijournal.com Although a hexyl group is electron-donating, its contribution to lipophilicity might be the dominant factor for the activity of this compound.

To illustrate the impact of substitutions, the following table summarizes general SAR findings for imidazole derivatives based on available research, which can provide a framework for understanding the potential activity of this compound and its analogs.

| Position of Substitution | Nature of Substituent | General Impact on Biological Activity (based on related analogs) |

| C2 | Alkyl Chain (e.g., hexyl) | Influences lipophilicity, which can affect cell penetration and binding to hydrophobic pockets of target enzymes. Optimal length is often crucial. |

| N1 | Unsubstituted | Allows for hydrogen bond donation, potentially anchoring the molecule in a binding site. |

| C5 | Methanol (-CH2OH) | Introduces a polar, hydrogen-bonding group that can interact with polar residues in a target's active site, enhancing binding affinity. |

Comparative Analysis with Related Imidazole Analogs and Their Biological Mechanisms

The biological mechanism of this compound can be contextualized by comparing it with other well-characterized imidazole analogs, particularly those with established antifungal properties. The most prominent class of imidazole-based antifungals are the azoles, which also includes triazoles.

The primary mechanism of action for most azole antifungal drugs is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme. researchgate.net This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, azole antifungals disrupt ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane. This results in the inhibition of fungal growth and replication. nih.gov

The interaction with CYP51 is a key point of comparison. The unhindered N-3 nitrogen of the imidazole ring in compounds like this compound is thought to be crucial for this interaction, as it coordinates with the heme iron atom in the active site of the enzyme, a characteristic feature of azole antifungals. The lipophilic 2-hexyl group would likely occupy a hydrophobic channel in the enzyme's active site, contributing to the binding affinity.

A comparative analysis with other imidazole antifungals reveals variations in their spectrum of activity and potency, which are dictated by the nature of their substituents. For example, clotrimazole (B1669251) and miconazole, both topical antifungal agents, possess bulky, aromatic substituents at the N-1 position, which contribute to their high lipophilicity and broad-spectrum activity. In contrast, this compound has a simpler structure.

The table below provides a comparative overview of this compound with representative imidazole and triazole antifungal agents.

| Compound | Class | Key Structural Features | Primary Mechanism of Action |

| This compound | Imidazole | 2-hexyl group, 5-methanol group | Presumed to be inhibition of lanosterol 14α-demethylase |

| Clotrimazole | Imidazole | Trityl group at N1 | Inhibition of lanosterol 14α-demethylase |

| Miconazole | Imidazole | Dichlorophenethyl ether group | Inhibition of lanosterol 14α-demethylase |

| Fluconazole (B54011) | Triazole | Two triazole rings, difluorophenyl group | Inhibition of lanosterol 14α-demethylase |

The comparison with triazole antifungals like fluconazole is also informative. Triazoles, containing a three-nitrogen ring, generally exhibit a higher specificity for fungal CYP51 over mammalian cytochrome P450 enzymes compared to some earlier imidazoles. researchgate.net This increased selectivity often translates to a better safety profile for systemic use. The structural differences between the imidazole and triazole rings influence their binding orientation and affinity within the active site of CYP51. nih.gov

Advanced Research Applications and Functional Material Development Based on 2 Hexyl 1h Imidazol 5 Yl Methanol

Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The imidazole (B134444) moiety is a well-established N-donor ligand in coordination chemistry, capable of binding to a wide array of transition metals such as copper, zinc, cobalt, and iron. nih.gov This binding is fundamental to the structure of many metalloenzymes and has been extensively exploited in the creation of synthetic coordination complexes and Metal-Organic Frameworks (MOFs). nih.govresearchgate.net

Theoretically, (2-hexyl-1H-imidazol-5-yl)methanol possesses two primary coordination sites: the sp²-hybridized nitrogen atom (at position 3) of the imidazole ring and the hydroxyl group of the methanol (B129727) substituent. This bifunctional nature could allow it to act as a chelating ligand to a single metal center or as a bridging ligand connecting multiple metal centers to form coordination polymers or MOFs. researchgate.net The hexyl group at the 2-position would introduce significant lipophilicity, potentially influencing the solubility of its metal complexes in nonpolar solvents and affecting the packing of molecules in the solid state. The long alkyl chain could also create specific pore environments within a MOF structure. However, no published studies have utilized this compound in the synthesis of such materials.

Applications in Catalysis Research

The imidazole ring is a versatile component in catalytic systems, acting both as an organocatalyst and as a critical ligand component in metal-catalyzed reactions. mdpi.comnih.gov

Organocatalysis Utilizing the Imidazole Moiety

The imidazole ring can function as a nucleophilic catalyst or a general base catalyst, largely due to the properties of its nitrogen atoms. longdom.org For instance, imidazoles are known to catalyze reactions like the hydrolysis of esters. The N-3 atom can act as a nucleophile, while the N-1 proton can participate in hydrogen bonding to activate substrates. While the fundamental catalytic ability of the imidazole core is well-documented, no studies have specifically investigated the catalytic activity of this compound. The steric hindrance from the adjacent hexyl group and the electronic influence of the hydroxymethyl group would likely modulate its catalytic performance compared to simpler imidazoles.

Ligand Design for Metal-Catalyzed Reactions

As a ligand, the imidazole group can electronically and sterically tune the behavior of a metal center, influencing the activity, selectivity, and stability of a catalyst. nih.gov The combination of the N-donor imidazole, the O-donor hydroxyl group, and the bulky hexyl group in this compound makes it a candidate for a hemilabile ligand, where one donor (likely the hydroxyl group) can dissociate and re-associate during a catalytic cycle. This behavior can be beneficial in various catalytic transformations. For example, iridium complexes featuring specific bipyridine-based ligands are effective for the β-methylation of primary alcohols, a reaction involving metal-ligand bifunctional catalysis. nih.gov While one could envision designing similar catalytic systems with this compound, no such research has been reported.

Integration into Advanced Materials Science

The functional groups on this compound suggest its potential as a building block for advanced functional materials.

Polymer Chemistry and Monomer Development

The hydroxymethyl group on this compound could serve as a reactive site for polymerization. It could be converted into other functional groups or used directly in condensation polymerizations to form polyesters or polyurethanes. The imidazole ring and the hexyl chain would then be incorporated as pendant groups along the polymer backbone, imparting specific properties such as thermal stability, pH-responsiveness, or metal-coordinating ability. While other imidazole-containing alcohols have been explored in polymer science, there are no available reports on the use of this compound as a monomer.

Sensing Applications

Imidazole derivatives are frequently incorporated into fluorescent chemosensors. mdpi.com The imidazole ring can coordinate with specific metal ions, and this interaction can lead to a change in the fluorescence of a nearby fluorophore, allowing for selective detection. MOFs constructed from imidazole linkers have been developed to sense Fe(III) ions and various small molecules. rsc.org The structure of this compound, with its metal-binding site (imidazole) and a lipophilic domain (hexyl chain), could theoretically be functionalized with a reporter group to create a sensor. The hexyl group might enhance its interaction with nonpolar analytes or improve its solubility in matrices used for sensor fabrication. To date, no studies have been published describing the development of chemical sensors based on this specific compound.

Medicinal Chemistry Research: Scaffold for Novel Pharmacophore Development

The imidazole ring is a prominent structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Imidazole-containing compounds are known to have diverse pharmaceutical applications. researchgate.net The compound this compound serves as a valuable starting point for the development of novel pharmacophores. A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target. nih.gov

The structure of this compound presents several key features for pharmacophore design:

The Imidazole Core: This five-membered aromatic ring contains two nitrogen atoms, which can act as hydrogen bond donors and acceptors, crucial interactions for binding to proteins.

The 5-Methanol Group: The primary alcohol functional group provides a key point for hydrogen bonding and serves as a reactive handle for further chemical modification to create a library of analogs.

By strategically modifying these three regions, medicinal chemists can create a diverse set of molecules. This allows for the systematic exploration of the structure-activity relationship (SAR), aiming to optimize potency, selectivity, and pharmacokinetic properties. The imidazole nucleus is a core structure in many natural products and clinically active molecules, underscoring its importance in designing new therapeutic agents. researchgate.netsemanticscholar.org

Design and Synthesis of Functionalized Analogs with Tuned Specificity

The development of novel drug candidates from a lead scaffold like this compound relies on the strategic design and synthesis of functionalized analogs. The goal is to modulate the compound's biological activity and physicochemical properties to achieve enhanced specificity for a particular target. The imidazole ring is synthetically versatile, allowing for modifications at multiple positions.

Chemical derivatization can be pursued at several key positions on the this compound scaffold:

N-1 Position: The nitrogen atom of the imidazole ring can be further alkylated or arylated to explore how different substituents in this region affect binding and cellular uptake.

C-2 and C-4 Positions: The carbon atoms of the imidazole ring can be substituted with various functional groups to alter the electronic properties and steric profile of the molecule. For instance, the introduction of sulfonyl groups, as seen in the analog (1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol, can introduce new interaction points and modify reactivity.

C-5 Methanol Group: The hydroxyl group is a prime site for modification. It can be oxidized to an aldehyde or carboxylic acid, or converted into esters and ethers to fine-tune polarity and hydrogen-bonding capacity. For example, the alcohol can be converted to a chloromethyl group using thionyl chloride, which then serves as an intermediate for further nucleophilic substitutions. chemicalbook.com

The synthesis of these analogs often involves multi-step reaction sequences. For example, a general approach could involve the initial synthesis of the core imidazole ring followed by sequential functionalization. Methods like the vicarious nucleophilic substitution (VNS) have been used to introduce substituents at specific positions on the 5-nitroimidazole scaffold, demonstrating a pathway to create 2,4-disubstituted derivatives. researchgate.net Computational studies can also aid in the design process by predicting how different functional groups will interact with a target, guiding the synthetic efforts toward compounds with a higher probability of success. nih.gov

Table 1: Examples of Functionalized Imidazole Analogs and Their Synthetic Features

| Compound Name | Key Structural Modifications | Potential Impact on Specificity |

|---|---|---|

| (1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol | Addition of a methanesulfonyl group at C-2. | Introduces a strong electron-withdrawing group, potentially altering pKa and hydrogen bonding capabilities. |

| (1-methyl-5-nitro-1H-imidazol-2-yl)methanol | Methyl group at N-1, nitro group at C-5, methanol at C-2. researchgate.net | The nitro group is a strong electron-withdrawing group known to be important for the activity of certain antimicrobial agents. researchgate.net |

| 5-chloromethyl-1-methyl-1H-imidazole | Conversion of the methanol group to a reactive chloromethyl group. chemicalbook.com | Creates a synthetic handle for introducing a wide variety of other functional groups via nucleophilic substitution. chemicalbook.com |

High-Throughput Screening Library Development

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of chemical compounds for their ability to modulate a specific biological target. nih.gov The development of high-quality screening libraries is critical to the success of HTS campaigns. A key strategy in library design is the use of a central chemical scaffold, such as this compound, from which a large and diverse set of related molecules is generated.

A screening library based on the this compound scaffold would be designed to systematically explore the chemical space around this core structure. The principles of this library development include:

Structural Diversity: By applying a range of chemical reactions to the scaffold, as discussed in the previous section, a wide variety of analogs can be synthesized. Variations would include changing the length and branching of the alkyl chain at C-2, introducing different substituents on the imidazole ring, and modifying the methanol group at C-5. lifechemicals.com

Drug-like Properties: To increase the likelihood of finding viable leads, compounds in the library are typically designed to adhere to established guidelines for "drug-likeness," such as Lipinski's Rule of Five. This helps to ensure that the identified "hits" have favorable physicochemical properties for further development. thermofisher.com

Scaffold-Based Approach: The library is built around a common core, which increases the probability that hits from the screen will share a common mechanism of action. This focused approach facilitates the subsequent analysis of structure-activity relationships (SAR) and lead optimization. lifechemicals.com

The resulting library of compounds can then be formatted in microtiter plates for automated HTS assays. thermofisher.com Cheminformatics plays a crucial role in both the design of the library, by ensuring diversity and appropriate properties, and in the analysis of the screening results to identify the most promising hit compounds for follow-up studies. nih.gov

Table 2: Key Considerations for HTS Library Development

| Principle | Description | Relevance to this compound |

|---|---|---|

| Scaffold Selection | Choosing a core structure with known biological relevance and synthetic tractability. | The imidazole core is a "privileged scaffold" in medicinal chemistry. researchgate.netsemanticscholar.org |

| Combinatorial Chemistry | Systematically combining a set of building blocks to create a large number of diverse analogs from the core scaffold. | The hexyl, imidazole, and methanol moieties all serve as points for combinatorial modification. |

| Structural Diversity | Ensuring the library covers a broad range of chemical functionalities and spatial arrangements. | Varying substituents at N-1, C-2, C-4, and C-5 creates significant structural diversity. lifechemicals.com |

| Physicochemical Properties | Filtering compounds to ensure they have properties consistent with good oral bioavailability (e.g., Lipinski's Rule of Five). thermofisher.comthermofisher.com | Computational tools can predict properties for virtual analogs before synthesis to prioritize candidates. |

| Purity and Quality Control | Ensuring that the compounds in the library are of high purity to avoid false positives in screening assays. | Rigorous quality control using techniques like NMR and LC-MS is standard for commercial and academic screening libraries. lifechemicals.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (2,3-Dimethylphenyl)(1H-imidazol-5-yl)methanol |

| (2-(5-Chloro-2-methoxyphenyl)-1H-imidazol-4-yl)methanol |

| This compound |

| (2-Methyl-1H-imidazol-5-yl)methanol |

| (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol |

| (1H-benzo[d]imidazol-2-yl)(phenyl)methanone |

| (1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol |

| (1-methyl-5-nitro-1H-imidazol-2-yl)methanol |

| (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL |

| 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides |

| 5-chloromethyl-1-methyl-1H-imidazole |

Future Research Directions and Unanswered Questions Pertaining to 2 Hexyl 1h Imidazol 5 Yl Methanol

Challenges and Opportunities in Scalable Synthesis

The successful translation of (2-hexyl-1H-imidazol-5-yl)methanol from a laboratory curiosity to a potentially valuable chemical entity hinges on the development of efficient and scalable synthetic routes. While numerous methods exist for the synthesis of substituted imidazoles, their application to large-scale production of this specific molecule presents both challenges and opportunities. researchgate.net

One of the primary challenges lies in achieving regioselective substitution on the imidazole (B134444) ring. The synthesis would require precise control to introduce the hexyl group at the C2 position and the methanol (B129727) group at the C5 position. Traditional methods often result in a mixture of isomers, necessitating complex and costly purification steps that are not amenable to industrial scale-up.

However, recent advancements in synthetic organic chemistry offer promising solutions. Multi-component reactions (MCRs), which allow the formation of complex molecules in a single step from three or more starting materials, present a significant opportunity for the streamlined synthesis of this compound. evitachem.com Microwave-assisted synthesis is another avenue that could enhance reaction rates and yields, making the process more efficient and environmentally friendly. evitachem.com The development of novel catalysts, including reusable solid acid catalysts and nanomagnetic catalysts, could also facilitate a more sustainable and cost-effective production process. researchgate.net

A key area for future research is the optimization of reaction conditions for these modern synthetic methods to favor the desired isomer of this compound. This would involve a systematic study of solvents, temperatures, and catalyst systems. Furthermore, the development of a continuous flow synthesis process could offer significant advantages in terms of scalability, safety, and product consistency.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Method | Potential Advantages | Potential Challenges |

| Multi-component Reactions | High atom economy, reduced waste, simplified purification | Requires careful selection of starting materials and optimization |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency | Potential for localized overheating, scalability can be an issue |

| Catalytic C-H Functionalization | Direct functionalization of the imidazole core, high efficiency | Requires specific and potentially expensive catalysts, regioselectivity can be a challenge |

| Flow Chemistry | Improved safety and control, easy scalability, consistent product quality | Higher initial setup cost, requires specialized equipment |

Deeper Mechanistic Elucidation of Biological and Chemical Interactions

The biological and chemical interactions of this compound are largely unexplored, presenting a fertile ground for mechanistic studies. The imidazole core itself is a well-known pharmacophore, capable of participating in hydrogen bonding, coordination with metal ions, and various other non-covalent interactions. nih.gov The presence of the hexyl and methanol substituents introduces additional dimensions to its potential interactions.

The lipophilic hexyl chain is expected to enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets in biological targets such as enzymes and receptors. acs.org This could be particularly relevant for targeting proteins with lipid-binding domains. The methanol group, on the other hand, can act as both a hydrogen bond donor and acceptor, and it provides a site for further chemical modification to create a library of derivatives with tailored properties.

Future research should focus on elucidating the precise molecular mechanisms through which this compound interacts with biological systems. Techniques such as fluorescence spectroscopy and UV-vis spectral studies can be employed to investigate its binding to proteins like bovine serum albumin (BSA), providing insights into binding constants and thermodynamic parameters. nih.gov X-ray crystallography of the compound in complex with target proteins would offer a detailed atomic-level understanding of the binding mode.

Furthermore, understanding the reactivity of the methanol group is crucial. Studies on its oxidation, reduction, and substitution reactions will be essential for its use as a synthetic intermediate and for understanding its metabolic fate in biological systems.

Exploration of Untapped Potential in Novel Application Areas

The diverse biological activities reported for other imidazole derivatives suggest a wide range of potential applications for this compound. The unique combination of a lipophilic chain and a functional handle in one molecule makes it a particularly interesting candidate for several untapped areas.

Given the known antimicrobial properties of long-chain alkyl-substituted imidazoles, this compound could be investigated as a novel antibacterial or antifungal agent. nih.gov The hexyl group may facilitate the disruption of microbial cell membranes.

In the realm of materials science, the compound could serve as a versatile building block. The imidazole nitrogen atoms can coordinate with metal ions, making it a potential ligand for the development of novel catalysts or metal-organic frameworks (MOFs). evitachem.com The methanol group could be used to polymerize the molecule or graft it onto surfaces to create functional materials with specific properties like chemical resistance or thermal stability. evitachem.com

Another promising area is its potential use in the development of targeted drug delivery systems. The lipophilic nature of the hexyl group could enhance the encapsulation of hydrophobic drugs, while the methanol group could be functionalized with targeting moieties to direct the system to specific cells or tissues.

Table 2: Potential Novel Applications for this compound

| Application Area | Rationale | Key Research Questions |

| Antimicrobial Agents | Long-chain alkyl imidazoles often exhibit antimicrobial activity. | What is the spectrum of activity? What is the mechanism of action? |

| Catalysis | Imidazole core can act as a ligand for metal catalysts. | What types of reactions can it catalyze? What is its efficiency and stability? |

| Functional Materials | Can be polymerized or grafted onto surfaces. | What are the properties of the resulting materials (e.g., thermal stability, conductivity)? |

| Drug Delivery | Amphiphilic nature could aid in drug encapsulation and delivery. | What is its loading capacity and release profile for different drugs? |

Synergistic Integration of Computational and Experimental Methodologies

The synergy between computational and experimental approaches will be paramount in accelerating the research and development of this compound. Computational tools can provide valuable insights that guide and rationalize experimental work, ultimately saving time and resources.

Density Functional Theory (DFT) calculations can be used to predict the molecule's electronic properties, reactivity, and spectroscopic signatures, which can aid in its characterization. researchgate.net Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of this compound with various biological targets, helping to prioritize experimental screening efforts. nih.gov

For instance, computational studies could be used to screen a virtual library of potential protein targets for this compound, identifying those with the highest predicted binding affinity. These predictions can then be validated through in vitro binding assays. Similarly, computational models can be used to predict the metabolic fate of the compound, guiding the design of more stable and effective analogues.

An integrated approach where computational predictions are iteratively tested and refined through experimental validation will be the most effective strategy to unlock the full potential of this compound. This continuous feedback loop between in silico and in vitro/in vivo studies will be crucial for its rational design and development for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.